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molecular formula C13H21NO4 B111234 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1159826-74-0

8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No. B111234
M. Wt: 255.31 g/mol
InChI Key: HKXICUDOIXLKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895733B2

Procedure details

To 3-cyano-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (Intermediate 104, 190 mg, 0.81 mmol) was added potassium hydroxide (270 mg, 4.83 mmol), EtOH (3 mL) and water (1 mL). The mixture was heated at 95 C for 4 h, allowed to cool and acidified to pH=2 with a 1 M aq. solution of citric acid. The mixture was then extracted with EtOAc (2×5 mL) and the combined extracts washed with saturated brine (10 mL), and dried over anhydrous sodium sulfate. Evaporation gave the crude title compound which was used directly without further purification (190 mg, 94%). Method B HPLC-MS: MH+ requires m/z=255. Found: m/z=200 (MH-tBu), Rt=1.68 min (76%).
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1C2CCC1CC(C#N)C2)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].[CH3:20][CH2:21]O.[C:23](O)(=O)[CH2:24][C:25]([CH2:30][C:31](O)=O)([C:27]([OH:29])=[O:28])O>O>[C:1]([O:5][C:6]([N:8]1[CH:23]2[CH2:20][CH2:21][CH:31]1[CH2:30][CH:25]([C:27]([OH:29])=[O:28])[CH2:24]2)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)C#N
Name
Quantity
270 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3 mL
Type
reactant
Smiles
CCO
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 95 C for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with EtOAc (2×5 mL)
WASH
Type
WASH
Details
the combined extracts washed with saturated brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08895733B2

Procedure details

To 3-cyano-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (Intermediate 104, 190 mg, 0.81 mmol) was added potassium hydroxide (270 mg, 4.83 mmol), EtOH (3 mL) and water (1 mL). The mixture was heated at 95 C for 4 h, allowed to cool and acidified to pH=2 with a 1 M aq. solution of citric acid. The mixture was then extracted with EtOAc (2×5 mL) and the combined extracts washed with saturated brine (10 mL), and dried over anhydrous sodium sulfate. Evaporation gave the crude title compound which was used directly without further purification (190 mg, 94%). Method B HPLC-MS: MH+ requires m/z=255. Found: m/z=200 (MH-tBu), Rt=1.68 min (76%).
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1C2CCC1CC(C#N)C2)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].[CH3:20][CH2:21]O.[C:23](O)(=O)[CH2:24][C:25]([CH2:30][C:31](O)=O)([C:27]([OH:29])=[O:28])O>O>[C:1]([O:5][C:6]([N:8]1[CH:23]2[CH2:20][CH2:21][CH:31]1[CH2:30][CH:25]([C:27]([OH:29])=[O:28])[CH2:24]2)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)C#N
Name
Quantity
270 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3 mL
Type
reactant
Smiles
CCO
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 95 C for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with EtOAc (2×5 mL)
WASH
Type
WASH
Details
the combined extracts washed with saturated brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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